

2-Cycloocten-1-one lipophilicity comparison

LogP

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Compound Focus: 2-Cycloocten-1-one

CAS No.: 1728-25-2

Cat. No.: S678875

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Calculated Lipophilicity and Property Summary

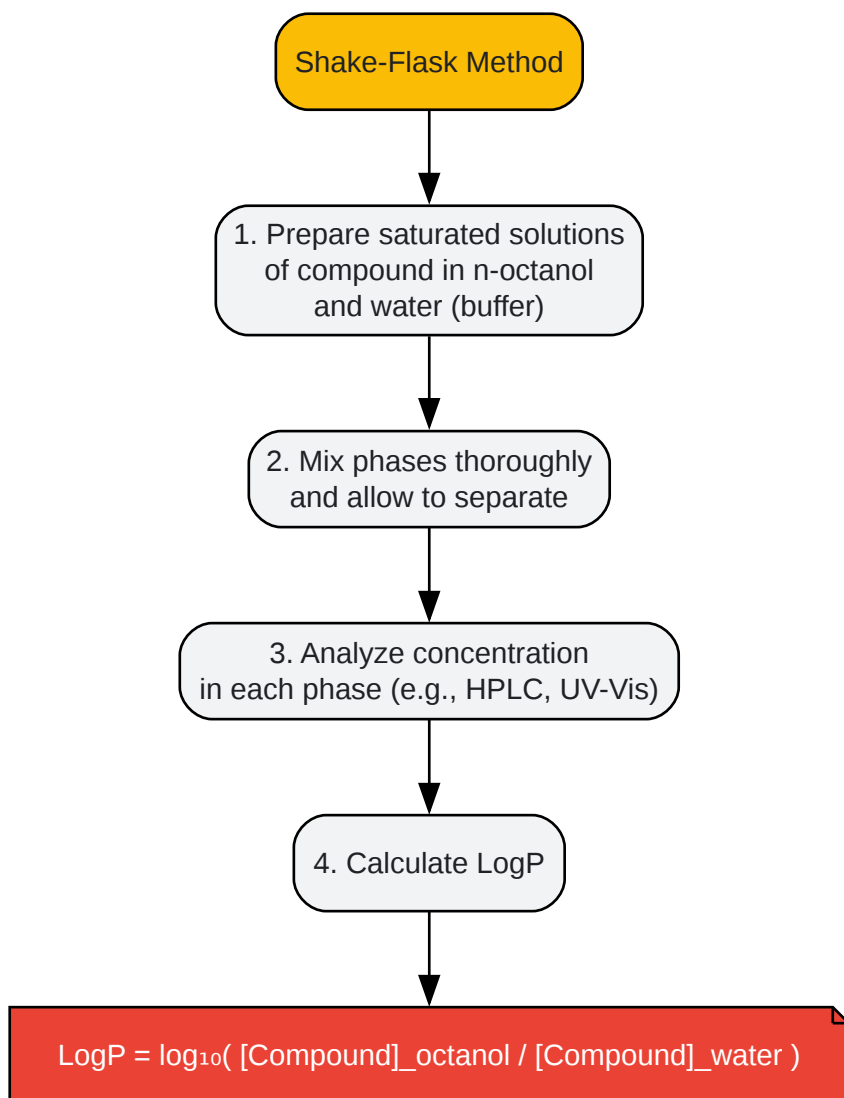
The table below summarizes the key chemical properties of **2-Cycloocten-1-one**, including its predicted lipophilicity:

Property	Value for 2-Cycloocten-1-one
Molecular Formula	C ₈ H ₁₂ O [1]
Molecular Weight	124.183 g/mol [1]
XLogP3	2.0 [1]

The **XLogP3** value of **2.0** is an atomic contribution-based method prediction that suggests moderate lipophilicity [1] [2]. This value falls within a range often considered favorable for passive membrane permeability in drug discovery [2].

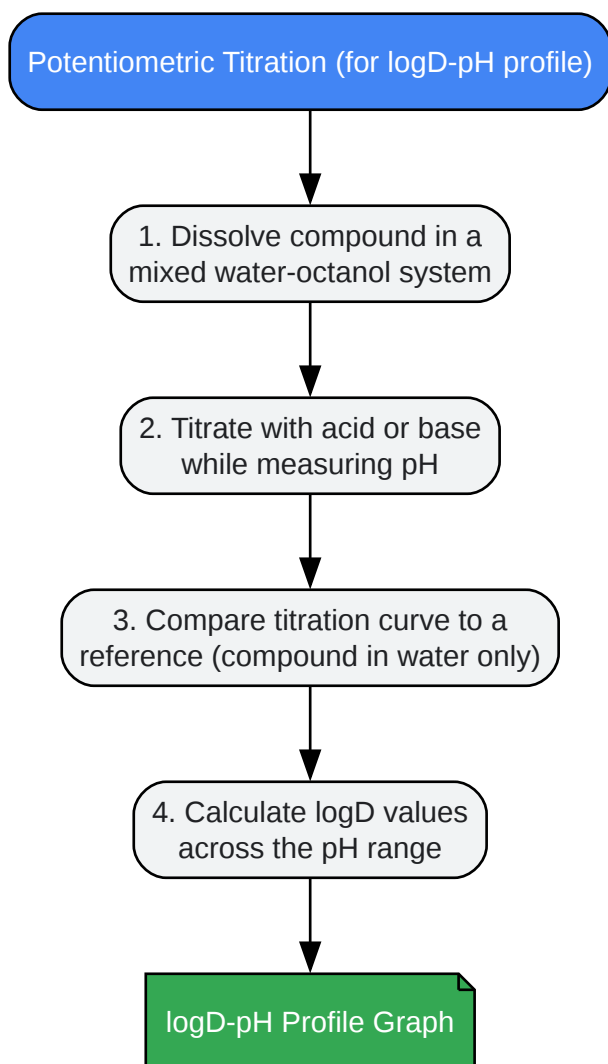
Experimental Determination Methodologies

For an experimentally determined logP value, you would need to employ standard laboratory techniques. The following workflows outline the two most referenced methods for direct logP determination.



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The **shake-flask method** is considered a direct and foundational standard [3]. For ionizable compounds, the distribution coefficient (**logD**) which varies with pH, is more relevant and can be determined via **potentiometric titration** [4] [5] [6]. This method is often favored for its accuracy and lower consumption of materials [3].



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A Path Forward for Comparison

To build a complete comparison guide, I suggest:

- **Using Computational Predictors:** Obtain predictions from other widely used algorithms (e.g., ACD/LogP, ClogP, MlogP) to create a consensus view and understand the range of predicted values [2].
- **Contextualizing with Simple Compounds:** Compare the predicted logP of **2-Cycloocten-1-one** with simple cyclic ketones (e.g., cyclohexanone, cyclopentanone) and alkenes (e.g., cyclooctene) available in chemical databases.

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References

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